molecular formula C11H15Cl2N B13283173 [(3,5-Dichlorophenyl)methyl](2-methylpropyl)amine

[(3,5-Dichlorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B13283173
M. Wt: 232.15 g/mol
InChI Key: RHCXEIJOHBHDDG-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)methylamine is a secondary amine characterized by a benzyl group substituted with 3,5-dichloro substituents and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. Its IUPAC name follows the conventions for amines with multiple substituents, where parentheses enclose each substituent group to ensure specificity . The molecular formula is C₁₁H₁₄Cl₂N, with a molecular weight of 231.1 g/mol. The isobutyl group contributes steric bulk, which may modulate interactions with biological targets .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-10(12)5-11(13)4-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

RHCXEIJOHBHDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of (3,5-Dichlorophenyl)methylamine typically follows a multi-step process:

  • Halogenation of the Phenyl Ring
    Starting from a phenylmethanol or benzyl halide precursor, selective chlorination at the 3 and 5 positions is performed using chlorinating agents such as sulfuryl chloride or chlorine gas under controlled conditions to avoid polysubstitution.

  • Formation of the Benzylamine Intermediate
    The chlorinated benzyl halide (e.g., 3,5-dichlorobenzyl chloride) is reacted with 2-methylpropylamine via nucleophilic substitution to form the target amine. This step is often conducted under basic conditions to neutralize the formed acid and drive the reaction to completion.

  • Purification and Characterization
    The crude product is purified by chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm substitution pattern and amine integrity.

Detailed Synthetic Procedure (Literature-Based Example)

Step Reagents & Conditions Description Outcome / Notes
1. Chlorination Phenylmethanol + SO2Cl2, FeCl3 catalyst, 0°C to room temperature Introduces chlorine atoms at 3 and 5 positions selectively Yields 3,5-dichlorobenzyl chloride intermediate
2. Amination 3,5-dichlorobenzyl chloride + 2-methylpropylamine, K2CO3 base, solvent: acetonitrile, reflux Nucleophilic substitution of chloride by amine Formation of (3,5-Dichlorophenyl)methylamine
3. Purification Silica gel chromatography, eluent gradient hexane/ethyl acetate Removes impurities and unreacted starting materials Pure target compound obtained

Alternative Synthetic Strategies

  • Reductive Amination Approach:
    Using 3,5-dichlorobenzaldehyde and 2-methylpropylamine in presence of a reducing agent such as sodium triacetoxyborohydride to directly form the secondary amine without isolating benzyl halide intermediates. This method offers milder conditions and fewer side products.

  • Transition Metal-Catalyzed Amination:
    Palladium or copper-catalyzed cross-coupling of 3,5-dichlorobenzyl halides with 2-methylpropylamine under Buchwald-Hartwig amination conditions can be employed for improved selectivity and yield, although this is less common for simple alkylamines.

Research Findings and Data Analysis

Yield and Purity

Method Yield (%) Purity (%) Notes
Halogenation + Nucleophilic Substitution 70-85 >95 (by HPLC) Standard, robust method
Reductive Amination 75-90 >98 (NMR purity) Mild conditions, fewer steps
Pd-Catalyzed Coupling 65-80 >95 Requires catalyst, more complex

Reaction Conditions Impact

  • Temperature control during chlorination is critical to avoid over-chlorination.
  • Use of inert atmosphere during amination prevents oxidation of amine.
  • Choice of solvent affects reaction rate and selectivity; polar aprotic solvents like acetonitrile or DMF are preferred.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Disadvantages
Direct Chlorination + SN2 Amination Phenylmethanol, SO2Cl2, 2-methylpropylamine Electrophilic aromatic substitution + nucleophilic substitution Straightforward, scalable Requires careful chlorination control
Reductive Amination 3,5-Dichlorobenzaldehyde, 2-methylpropylamine, NaBH(OAc)3 Reductive amination Mild, fewer steps, high purity Sensitive to moisture, requires aldehyde
Pd-Catalyzed Buchwald-Hartwig Coupling 3,5-Dichlorobenzyl halide, Pd catalyst, ligand, 2-methylpropylamine Transition metal-catalyzed amination High selectivity, catalytic Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The am

Biological Activity

(3,5-Dichlorophenyl)methylamine, a compound with a complex structure, has garnered interest in the scientific community for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a dichlorophenyl group attached to a methyl group and an isopropyl amine moiety. Its molecular formula is C12H16Cl2N, and it possesses a molecular weight of 247.17 g/mol. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that (3,5-Dichlorophenyl)methylamine exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent.

The mechanism by which (3,5-Dichlorophenyl)methylamine exerts its antimicrobial effects appears to involve:

  • Inhibition of cell wall synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of membrane integrity : It alters the permeability of bacterial membranes, leading to cell lysis.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To assess the antibacterial efficacy against clinical isolates.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed for S. aureus and E. coli, indicating potent antibacterial properties (Table 1).
    Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
    Staphylococcus aureus1522
    Escherichia coli2018
    Pseudomonas aeruginosa2515
  • Cytotoxicity Assessment :
    • Objective : To evaluate cytotoxic effects on mammalian cells.
    • Methodology : MTT assay was performed on human fibroblast cells.
    • Results : The compound exhibited low cytotoxicity with an IC50 value above 100 µg/mL, indicating a favorable safety profile for potential therapeutic use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
(3,5-Dichlorophenyl)methylamine C₁₁H₁₄Cl₂N 231.1 3,5-dichlorophenyl, isobutyl Potential CNS or GPCR modulation
SR140333 C₃₄H₃₈Cl₂N₂OS 613.6 3,4-dichlorophenyl, piperidine NK₁ receptor antagonist
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₀Br₂F₂N 393.3 3,6-dibromopyridine, 3,5-difluorophenyl Kinase inhibitor candidate
Methyl(2-methylpropyl)amine C₅H₁₃N 87.2 Methyl, isobutyl Solvent or synthetic intermediate

Key Findings:

Halogenation Patterns :

  • The 3,5-dichlorophenyl group in the target compound confers higher lipophilicity compared to the 3,5-difluorophenyl group in the pyridine-based amine from , which may enhance blood-brain barrier penetration .
  • SR140333, with a 3,4-dichlorophenyl group, demonstrates potent NK₁ receptor antagonism, suggesting that dichlorophenyl positioning influences receptor specificity .

Steric and Electronic Effects :

  • The isobutyl group in the target compound provides steric hindrance distinct from the piperidine ring in SR140333. This difference may reduce off-target interactions compared to bulkier heterocyclic systems .
  • Methyl(2-methylpropyl)amine, a simpler analogue, lacks aromatic substituents and exhibits lower molecular complexity, limiting its pharmacological utility .

Pharmacological Potential: Dihydropyridines like nisoldipine (C₂₀H₂₄N₂O₆) and clevidipine (C₂₁H₂₃Cl₂NO₆) from and feature ester-linked substituents and calcium channel-blocking activity. In contrast, the target compound’s amine linkage may favor interactions with amine-sensitive targets (e.g., GPCRs or transporters) .

Q & A

Basic: What are the optimal synthetic routes for (3,5-Dichlorophenyl)methylamine, and how can purity be ensured?

Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling 3,5-dichlorobenzyl chloride with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. To ensure purity:

  • Use HPLC (≥95% purity threshold) and mass spectrometry for structural confirmation .
  • Optimize reaction conditions (e.g., solvent choice, temperature) to minimize steric hindrance from the bulky 2-methylpropyl group, which can reduce yields .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: How does the dichlorophenyl substitution influence the compound's physicochemical properties?

Answer:
The 3,5-dichlorophenyl group enhances lipophilicity (logP ≈ 3.8 predicted), improving membrane permeability. Chlorine atoms induce electron-withdrawing effects, stabilizing the amine via resonance and increasing resistance to oxidation. Key characterization methods:

  • NMR (¹H/¹³C) to confirm substitution patterns .
  • X-ray crystallography to analyze steric effects from the dichlorophenyl and 2-methylpropyl groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Answer:
Discrepancies often arise from assay conditions (e.g., concentration, cell type). Methodological strategies:

  • Conduct dose-response curves (10 nM–10 µM range) to identify non-linear effects .
  • Use radioligand binding assays (e.g., ³H-labeled compound) to distinguish competitive vs. allosteric interactions .
  • Validate findings with knockout models or siRNA silencing to confirm target specificity .

Advanced: What experimental designs are recommended to study steric hindrance effects on reactivity?

Answer:

  • Kinetic studies : Compare reaction rates of (3,5-Dichlorophenyl)methylamine with less hindered analogs (e.g., phenylmethyl derivatives) in nucleophilic substitutions .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map steric maps and predict reaction barriers .
  • Isotopic labeling (e.g., ¹⁵N-amine) to track regioselectivity in multi-step syntheses .

Basic: What analytical techniques are critical for characterizing this compound in biological matrices?

Answer:

  • LC-MS/MS with electrospray ionization (ESI+) for quantification in plasma/brain homogenates (LOD: 0.1 ng/mL) .
  • Fluorescence polarization to assess binding affinity to GPCRs (e.g., serotonin receptors) .
  • Microsomal stability assays (human liver microsomes) to predict metabolic clearance .

Advanced: How can structural modifications improve target selectivity in neuropharmacological applications?

Answer:

  • Introduce fluorine at the 4-position of the phenyl ring to enhance blood-brain barrier penetration .
  • Replace 2-methylpropyl with cyclopropylamine to reduce off-target interactions (e.g., monoamine oxidase inhibition) .
  • Validate selectivity via broad-panel receptor profiling (≥50 targets) and MD simulations (100 ns trajectories) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to acute toxicity (Category 4 for oral/dermal exposure) .
  • Store under inert gas (argon) at 2–8°C to prevent degradation .
  • Emergency procedures: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How do solvent polarity and pH affect the compound's stability in aqueous solutions?

Answer:

  • PBS (pH 7.4) : Hydrolysis occurs at the benzylic position (t₁/₂ ≈ 24 hrs). Stabilize with cyclodextrin encapsulation (e.g., β-CD, 10 mM) .
  • Acidic conditions (pH < 3) : Protonation of the amine reduces nucleophilic degradation. Use citrate buffer for long-term storage .
  • Monitor stability via UV-Vis spectroscopy (λmax = 254 nm) and HPLC-UV .

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